molecular formula C10H13N3O B3360394 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine CAS No. 88875-20-1

2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine

Cat. No.: B3360394
CAS No.: 88875-20-1
M. Wt: 191.23 g/mol
InChI Key: VDGMLUODUHPBAS-UHFFFAOYSA-N
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Description

2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol. This compound belongs to the class of imidazo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the heterocyclic system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . The specific reaction conditions, such as the degree of aza-substitution in the rings, pH of the reaction medium, and the presence of electron-withdrawing groups, can significantly affect the course of the Dimroth rearrangement .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo, involving the isomerization of heterocyclic systems .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and nucleophiles. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in determining the reaction pathway and the products formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Dimroth rearrangement can lead to the formation of various aminopyrimidine derivatives .

Scientific Research Applications

2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential antiviral and antimicrobial activities . Additionally, this compound has applications in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine include other imidazo[1,5-a]pyrimidine derivatives, such as pyrazolo[1,5-a]pyrimidines . These compounds share a similar heterocyclic structure and exhibit comparable biological activities .

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of methoxy and methyl groups at specific positions on the heterocyclic ring can enhance its stability and interaction with biological targets .

Properties

IUPAC Name

2-methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6-5-9(14-4)12-10-7(2)11-8(3)13(6)10/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGMLUODUHPBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N=C(N12)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518966
Record name 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88875-20-1
Record name 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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